molecular formula C26H33N3O3S B2778611 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932345-01-2

4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide

Cat. No.: B2778611
CAS No.: 932345-01-2
M. Wt: 467.63
InChI Key: GENOQDHEOOHDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H33N3O3S and its molecular weight is 467.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a complex organic molecule with potential pharmacological applications. Its structural features suggest it may exhibit significant biological activity, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the dimethylbenzyl moiety and the isopropylcyclohexanecarboxamide group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures often exhibit anticancer properties. For instance, studies have shown that derivatives of this core structure can inhibit various cancer cell lines by interfering with key cellular pathways involved in proliferation and survival. The exact mechanism of action for our compound remains to be fully elucidated, but it is hypothesized to involve:

  • Inhibition of DNA repair mechanisms: Compounds that inhibit enzymes like Tyrosyl-DNA phosphodiesterase 2 (TDP2), which repairs DNA damage caused by topoisomerase II inhibitors, could enhance the efficacy of existing chemotherapeutics like etoposide .
  • Modulation of cell signaling pathways: Similar compounds have been shown to affect pathways such as MAPK/ERK and PI3K/Akt, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic processes. For example:

  • TDP2 Inhibition: As mentioned earlier, compounds structurally related to thieno[3,2-d]pyrimidines have been identified as selective inhibitors of TDP2. This inhibition could sensitize cancer cells to DNA-damaging agents by preventing the repair of topoisomerase II-mediated DNA breaks .

Case Studies

Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Activity:
    • A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated against various cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range against breast and lung cancer cell lines.
    • Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Studies:
    • In vitro assays demonstrated that certain thieno[3,2-d]pyrimidine derivatives inhibited TDP2 with varying potencies. The best-performing analog showed an IC50 value of 4.8 μM against TDP2, indicating significant potential for further development as a therapeutic agent targeting DNA repair pathways in cancer cells .

Data Tables

CompoundStructureIC50 (μM)Target
Compound AThieno[3,2-d]pyrimidine derivative5.5TDP2
Compound BSimilar structure with modifications10.0Cancer cell line
Compound CAnother derivative4.8TDP2

Properties

IUPAC Name

4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3S/c1-16(2)27-24(30)20-9-7-19(8-10-20)14-29-25(31)23-22(11-12-33-23)28(26(29)32)15-21-13-17(3)5-6-18(21)4/h5-6,11-13,16,19-20H,7-10,14-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENOQDHEOOHDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.